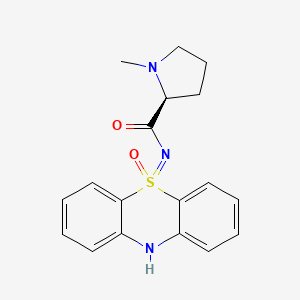![molecular formula C15H18N4O3 B7353720 methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate, also known as MEPC, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate is believed to exert its therapeutic effects through its ability to inhibit certain enzymes and proteins involved in cancer growth and inflammation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the migration and invasion of cancer cells, as well as reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and regulating the immune response. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for studying these targets. However, this compound's complex synthesis method and limited availability may pose limitations for its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate, including:
1. Further investigation of its therapeutic potential in cancer and inflammation.
2. Development of more efficient synthesis methods to increase availability.
3. Study of its potential use in combination with other therapies.
4. Investigation of its effects on other diseases and conditions.
5. Development of this compound derivatives with improved properties.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to selectively inhibit certain enzymes and proteins makes it a useful tool for studying these targets, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
Methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate can be synthesized through a multistep process involving the reaction of 2-ethylpyridine-4-carboxylic acid with N,N'-carbonyldiimidazole to form an activated ester. This ester is then reacted with 1H-imidazole-5-amine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-10-4-5-17-12(6-10)14(20)19-13(15(21)22-2)7-11-8-16-9-18-11/h4-6,8-9,13H,3,7H2,1-2H3,(H,16,18)(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMEMSZGWBARF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)NC(CC2=CN=CN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC=C1)C(=O)N[C@H](CC2=CN=CN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)
![5-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]amino]-1,3-thiazole-2-carboxamide](/img/structure/B7353666.png)
![5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)

![methyl 4-chloro-3-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7353732.png)
![(1R,2S)-2-methyl-N-[4-(5-methyl-1H-imidazol-2-yl)oxan-4-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353736.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)
![(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B7353748.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide](/img/structure/B7353750.png)